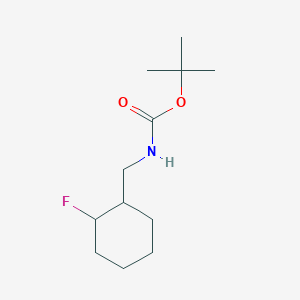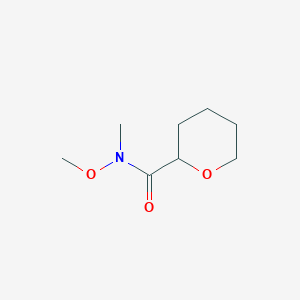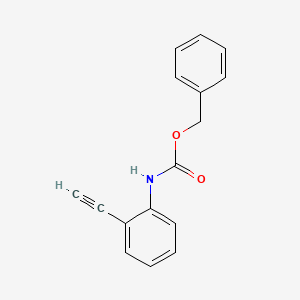
Ethyl 4-amino-3-chloro-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-3-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-chloro-2-methylbenzoate typically involves the esterification of 4-amino-3-chloro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 4-amino-3-chloro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Ethyl 4-amino-3-chloro-2-methylbenzyl alcohol.
Substitution: Ethyl 4-amino-3-hydroxy-2-methylbenzoate or ethyl 4-amino-3-methoxy-2-methylbenzoate.
科学的研究の応用
Ethyl 4-amino-3-chloro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 4-amino-3-chloro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino and ester groups play a crucial role in binding to these targets, while the chlorine and methyl groups influence the compound’s overall reactivity and stability. The exact pathways and molecular targets may vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 4-amino-3-chloro-2-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-methylbenzoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, potentially affecting its solubility and pharmacokinetics.
Ethyl 4-amino-2-methylbenzoate: Lacks the chlorine atom and may have different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
ethyl 4-amino-3-chloro-2-methylbenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3,12H2,1-2H3 |
InChIキー |
DWDUUANXEABYMV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)




![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)

![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)



